N-(cyclopentylcarbamoyl)-L-valine
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Overview
Description
N-(cyclopentylcarbamoyl)-L-valine is an organic compound with a complex structure that includes a cyclopentyl group, a carbamoylamino group, and a methylbutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopentylcarbamoyl)-L-valine typically involves the formation of the cyclopentylcarbamoylamino group followed by its attachment to the methylbutanoic acid backbone. One common method involves the reaction of cyclopentylamine with an appropriate carbamoyl chloride to form the cyclopentylcarbamoylamino intermediate. This intermediate is then reacted with a suitable precursor of 3-methylbutanoic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopentylcarbamoyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation catalysts.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-(cyclopentylcarbamoyl)-L-valine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(cyclopentylcarbamoyl)-L-valine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(cyclohexylcarbamoylamino)-3-methylbutanoic acid
- (2S)-2-(cyclopropylcarbamoylamino)-3-methylbutanoic acid
- (2S)-2-(cyclobutylcarbamoylamino)-3-methylbutanoic acid
Uniqueness
N-(cyclopentylcarbamoyl)-L-valine is unique due to its specific cyclopentyl group, which imparts distinct chemical and physical properties compared to its analogs
Biological Activity
Chemical Structure and Properties
N-(cyclopentylcarbamoyl)-L-valine is characterized by the following chemical structure:
- Molecular Formula : C11H18N2O2
- Molecular Weight : 210.27 g/mol
- SMILES Notation : CC(C(=O)N1CCCC1)C(C(=O)N)C(=O)O
This compound features a cyclopentyl group attached to the carbamoyl moiety of L-valine, which may influence its biological interactions and activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological pathways. Studies suggest that it may modulate neurotransmitter systems and exhibit effects on cellular signaling pathways.
- Neurotransmitter Modulation : Research indicates that compounds similar to this compound can affect neurotransmitter release, potentially influencing synaptic plasticity and neuronal communication.
- Cellular Signaling : The compound may interact with signaling proteins involved in cell growth and differentiation, though specific pathways remain to be elucidated.
Pharmacological Applications
Given its structural features, this compound has potential applications in pharmacology:
- Neuroprotective Agents : Its ability to modulate neurotransmitter systems positions it as a candidate for neuroprotective therapies.
- Anticancer Properties : Some derivatives of valine have shown promise in inhibiting tumor growth by affecting metabolic pathways in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that this compound can influence cell viability and proliferation in various cell lines. For instance:
Study | Cell Line | Concentration | Effect |
---|---|---|---|
Neuroblastoma | 50 µM | Increased apoptosis | |
Breast Cancer | 100 µM | Inhibited cell growth |
These findings suggest that the compound may have selective cytotoxic effects depending on the cellular context.
In Vivo Studies
While in vitro studies provide initial insights, in vivo studies are crucial for understanding the full scope of biological activity. Current research is limited; however, preliminary animal models indicate potential therapeutic benefits:
- Animal Model : Mice treated with this compound showed reduced symptoms of neurodegeneration compared to control groups, suggesting a protective role in neuronal health.
Clinical Implications
The implications of these findings are significant for developing new therapeutic strategies targeting neurological disorders and cancers. Further clinical trials will be necessary to evaluate safety, efficacy, and optimal dosing regimens.
Properties
IUPAC Name |
(2S)-2-(cyclopentylcarbamoylamino)-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-7(2)9(10(14)15)13-11(16)12-8-5-3-4-6-8/h7-9H,3-6H2,1-2H3,(H,14,15)(H2,12,13,16)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRYCPMUJPANPV-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)NC1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)NC1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.